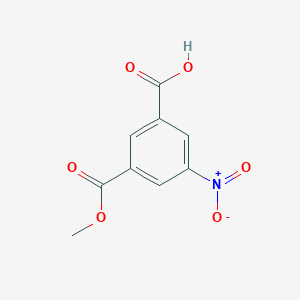

3-(Methoxycarbonyl)-5-nitrobenzoic acid

描述

属性

IUPAC Name |

3-methoxycarbonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)6-2-5(8(11)12)3-7(4-6)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRNIIJXDRYWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883784 | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-46-0 | |

| Record name | 1-Methyl 5-nitro-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-nitro-, 1-methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-nitrohydrogen.isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDICARBOXYLIC ACID, 5-NITRO-, 1-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8UVV7P68X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-(Methoxycarbonyl)-5-nitrobenzoic acid

CAS Number: 1955-46-0

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-5-nitrobenzoic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the production of therapeutic agents.

Chemical Identity and Properties

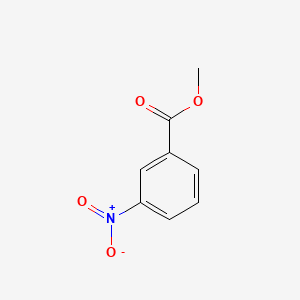

This compound, also known as monomethyl 5-nitroisophthalate, is an aromatic carboxylic acid derivative.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester group attached to a nitro-substituted benzene ring, makes it a versatile building block in medicinal chemistry.[3]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for certain properties, estimated values and data for structurally similar compounds are provided for reference and are clearly indicated.

| Property | Value | Data Type | Source |

| CAS Number | 1955-46-0 | Experimental | [1] |

| Molecular Formula | C₉H₇NO₆ | --- | [1][3] |

| Molecular Weight | 225.15 g/mol | Calculated | [2][3] |

| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoic acid | --- | |

| Melting Point | 180-185 °C | Experimental | [1][4][5] |

| Boiling Point | 366.65 °C | Rough Estimate | [4] |

| Density | 1.5322 g/cm³ | Rough Estimate | [4] |

| pKa | 3.11 ± 0.10 | Predicted | [4] |

| Water Solubility | Insoluble | Experimental | [4] |

| LogP | 1.65 (at 25 °C) | Experimental | [4] |

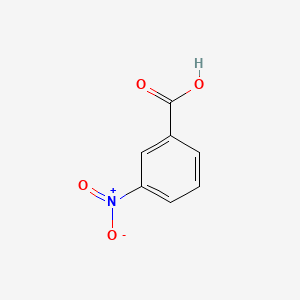

Note: The pKa of the related compound 3-nitrobenzoic acid is ~3.47, suggesting the nitro group's electron-withdrawing nature increases acidity compared to benzoic acid (pKa ~4.20).

Safety and Handling Information

This compound should be handled with appropriate personal protective equipment in a well-ventilated area.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| STOT - Single Exposure | H335: May cause respiratory irritation. |

(Source: Oakwood Chemical[5])

Experimental Protocols: Synthesis

This compound can be synthesized through several routes. A common and well-documented laboratory-scale method is the selective hydrolysis of dimethyl 5-nitroisophthalate.

Synthesis via Hydrolysis of Dimethyl 5-nitroisophthalate

This protocol involves the mono-saponification of the diester starting material.

Materials:

-

Dimethyl 5-nitroisophthalate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Four-necked flask, stirrer, condenser, thermometer

-

TLC plates and developing solvent (e.g., petroleum ether:CH₂Cl₂ = 5:1)

Procedure:

-

Dissolution: To a 250 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 2.5 g of dimethyl 5-nitroisophthalate and 38.5 mL of methanol. Heat and stir the mixture until the solid is completely dissolved.

-

Hydrolysis: Prepare a solution of 0.42 g of sodium hydroxide in 5 g of water. Add this NaOH solution dropwise to the methanol solution over 20 minutes.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.

-

Work-up: After the reaction is complete, distill off the methanol. Add 26 mL of water to the residue and filter the solution while hot.

-

Acidification: Cool the filtrate and acidify to a pH of 1 using concentrated hydrochloric acid. This will precipitate the product.

-

Isolation: Cool the mixture, collect the crystals by filtration, and wash the filter cake with water.

-

Drying: Dry the collected solid to yield 5-nitroisophthalic acid monomethyl ester (this compound). The reported yield for this procedure is approximately 75%.

Below is a diagram illustrating the workflow for this synthesis.

Application in Drug Development: Synthesis of Iopamidol

This compound and its parent compound, 5-nitroisophthalic acid, are crucial starting materials for the synthesis of non-ionic X-ray contrast agents, such as Iopamidol.[6][7] The synthesis is a multi-step process that builds upon the core benzene-1,3-dicarboxylate structure.

General Synthetic Pathway to Iopamidol

The synthesis of Iopamidol from 5-nitroisophthalic acid is a multi-stage process that highlights the utility of its esterified derivatives. The monomethyl ester, this compound, or the corresponding diester, is a key intermediate in this pathway.

Experimental Workflow:

-

Esterification: 5-Nitroisophthalic acid is first converted to its diester derivative (e.g., dimethyl or dibutyl 5-nitroisophthalate) by reacting it with the corresponding alcohol (e.g., methanol or butanol) in the presence of an acid catalyst.[7][8] This step protects the carboxylic acid groups.

-

Reduction of Nitro Group: The nitro group of the diester is reduced to a primary amine (5-amino-isophthalate diester). This is typically achieved through catalytic hydrogenation (e.g., using Pd/C catalyst).[7][8]

-

Amidation: The ester groups are then reacted with an aminodiol, such as 2-amino-1,3-propanediol (serinol), to form the corresponding diamide, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)isophthalamide.[7]

-

Iodination: The aromatic ring, now activated by the 5-amino group, is tri-iodinated at the 2, 4, and 6 positions.[6][7] This is a critical step for conferring the radiopaque property to the molecule.

-

N-Acylation: The 5-amino group is acylated with a chiral side chain, typically using (S)-2-(acetyloxy)propanoyl chloride. This step introduces the final functional group required for the Iopamidol structure.[6][9]

-

Hydrolysis/Deprotection: Finally, any protecting groups (like the acetyl group on the side chain) are removed via hydrolysis to yield the final Iopamidol drug substance.[9]

The following diagram outlines this complex synthetic pathway.

Role in Drug Design and Discovery

While this compound does not directly participate in cellular signaling pathways, its structural features are critical for the synthesis of molecules that do. The nitro and carboxylic acid/ester groups provide reactive handles for chemical modification, allowing for its incorporation into larger, more complex molecules designed to interact with biological targets.

For instance, in the development of angiotensin II receptor antagonists, the specific placement of electron-withdrawing groups on the aromatic core of a drug molecule is crucial for its electrostatic complementarity with the receptor's binding pocket. Intermediates like this compound provide a pre-functionalized scaffold that contributes to these essential electronic properties in the final drug.

The diagram below illustrates the hierarchical relationship from a chemical intermediate to a biological effect.

References

- 1. CAS # 1955-46-0, Methyl 5-nitroisophthalate, 5-Nitroisophthalic acid monomethyl ester, mono-Methyl 5-nitroisophthalate - chemBlink [chemblink.com]

- 2. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 5-nitroisophthalate | 1955-46-0 [chemicalbook.com]

- 5. This compound [oakwoodchemical.com]

- 6. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]

- 9. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic Acid for Drug Development Professionals

Executive Summary: This whitepaper provides a comprehensive technical overview of 3-(Methoxycarbonyl)-5-nitrobenzoic acid, a versatile chemical intermediate with significant applications in drug discovery and development. The document details its physicochemical properties, synthesis protocols, and its role as a scaffold in creating novel therapeutic agents. A key focus is placed on its utility as a precursor for anti-inflammatory and anti-cancer drugs, with illustrative signaling pathways and experimental workflows provided.

Introduction

This compound, also known as monomethyl 5-nitroisophthalate, is an aromatic carboxylic acid derivative. Its structure, featuring a nitro group and two different carbonyl functionalities (a carboxylic acid and a methyl ester), makes it a valuable and reactive building block in organic synthesis. The strategic placement of these groups on the benzene ring allows for selective chemical modifications, providing a gateway to a diverse range of complex molecules with potential therapeutic activities. This guide serves as a technical resource for researchers and professionals in the pharmaceutical industry, highlighting the compound's potential in the development of new chemical entities.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₉H₇NO₆ |

| Molecular Weight | 225.15 g/mol |

| CAS Number | 1955-46-0 |

| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoic acid |

| Melting Point | 180-182 °C |

| Appearance | White to off-white crystalline solid |

| Synonyms | Monomethyl 5-nitroisophthalate, Methyl 5-nitroisophthalate, 5-Nitroisophthalic acid monomethyl ester |

Synthesis and Experimental Protocols

The most common and efficient synthesis of this compound involves the selective monoesterification of 5-nitroisophthalic acid. This method is favored for its high yield and relatively straightforward procedure.

General Synthesis Workflow

The synthesis process begins with the esterification of 5-nitroisophthalic acid, followed by purification to isolate the desired mono-ester product.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Monoesterification of 5-Nitroisophthalic Acid

Materials:

-

5-Nitroisophthalic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, suspend 5.0 g of 5-nitroisophthalic acid in 35 mL of anhydrous methanol.

-

While stirring, slowly add 1.0 mL of concentrated sulfuric acid to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature. A white solid will precipitate out of the solution.[1]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove any remaining acid and unreacted starting material.

-

Dry the collected solid product, yielding this compound. The expected yield is typically high, around 98%.[1]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it a powerful scaffold for building a diverse library of compounds. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used in cyclization reactions. The carboxylic acid and ester groups provide handles for amide bond formation and other modifications.

Precursor for Anti-Inflammatory Agents

Derivatives of benzoic acid are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. By modifying this compound, novel non-steroidal anti-inflammatory drugs (NSAIDs) can be developed. The general mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 pathway by benzoic acid derivatives.

Scaffold for Anti-Cancer Agents

The nitroaromatic core of this compound is particularly interesting for oncology applications. Nitro-containing compounds can be selectively reduced in the hypoxic (low oxygen) environments characteristic of solid tumors, leading to the formation of cytotoxic species. This makes them excellent candidates for hypoxia-activated prodrugs.[2][3] Additionally, benzoic acid derivatives have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[4]

Caption: Hypoxia-activated prodrug mechanism for cancer therapy.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl ester protons, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.5-9.0 ppm). The methyl ester protons will be a singlet at approximately δ 4.0 ppm, and the carboxylic acid proton will be a broad singlet at a very downfield position (δ > 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the two carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the methyl carbon of the ester.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretches of the ester and carboxylic acid (around 1700-1730 cm⁻¹), and the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical industry. Its unique substitution pattern provides multiple avenues for chemical modification, enabling the development of new anti-inflammatory and anti-cancer agents. The straightforward synthesis and well-defined chemical properties make it an attractive starting material for medicinal chemistry campaigns aimed at discovering next-generation therapeutics.

References

- 1. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

- 2. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid (CAS No. 1955-46-0). An important intermediate in organic synthesis, this compound serves as a critical building block for a variety of molecules, most notably in the pharmaceutical industry for the development of drugs such as the angiotensin receptor antagonist, telmisartan, and certain histone demethylase LSD1 inhibitors targeting cancer cells.[1][2] This document details the compound's known physical and chemical characteristics, outlines a detailed experimental protocol for its synthesis and purification, and explores its reactivity and potential applications in drug discovery.

Core Properties of this compound

This compound, also known as mono-methyl 5-nitroisophthalate, is a nitro-substituted benzoic acid derivative. The presence of both a methoxycarbonyl group and a nitro group on the benzene ring significantly influences its chemical reactivity and physical properties.[1]

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Mono-methyl 5-nitroisophthalate, Methyl 5-nitroisophthalate, 5-Nitroisophthalic acid monomethyl ester | [2][4][5] |

| CAS Number | 1955-46-0 | [4] |

| Molecular Formula | C₉H₇NO₆ | [4] |

| Molecular Weight | 225.15 g/mol | [4] |

| Appearance | Slightly yellow fine crystalline powder | [6] |

| Melting Point | 180-182 °C | [2][6] |

| Boiling Point | 419.7 °C (Predicted) | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of dimethyl isophthalate followed by selective mono-hydrolysis. The following protocol is a composite method based on established procedures for the nitration of related aromatic esters.[7][8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Dimethyl isophthalate

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a flask, carefully add concentrated nitric acid to concentrated sulfuric acid in a 1:3 volume ratio, while cooling in an ice bath to maintain a low temperature.

-

Dissolution of Starting Material: In a separate reaction vessel, dissolve dimethyl isophthalate in concentrated sulfuric acid.

-

Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of dimethyl isophthalate, ensuring the reaction temperature is maintained between 10-25°C using an ice bath. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.[7]

-

Work-up and Isolation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product. The hydrolysis of one of the ester groups to form the carboxylic acid can occur during this work-up step.[7]

-

Filtration: Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration.

-

Washing: Wash the crude product with cold deionized water to remove any remaining acid.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, a mixed solvent system of ethanol and water can be used. Add hot water dropwise to the ethanol solution until turbidity is observed, then add a small amount of ethanol to redissolve the solid.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its functional groups: the carboxylic acid, the ester, and the nitro group.

-

Ester and Carboxylic Acid Reactivity: The ester group can be hydrolyzed to the dicarboxylic acid or can be converted to an amide. The carboxylic acid group can be esterified or converted to an acid chloride.

-

Nitro Group Reactivity: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic aromatic substitution.[9] However, the nitro group itself can be readily reduced to an amine, providing a route to a variety of other derivatives.[1] This amino derivative is a key intermediate in the synthesis of many pharmaceuticals.

-

Stability: The compound is stable under normal laboratory conditions and should be stored in a dry environment.[3]

Applications in Drug Development

The unique trifunctional nature of this compound makes it a valuable intermediate in the synthesis of complex molecules for pharmaceutical applications.

Antimicrobial, Anti-inflammatory, and Anticancer Potential

Nitrobenzoic acid derivatives have been investigated for a range of biological activities.[10][11]

-

Antimicrobial Activity: The nitro group can be bioreduced within microbial cells to form reactive nitrogen species that are toxic to the pathogen.[10] Derivatives of nitrobenzoic acid have shown efficacy against various bacteria, including Mycobacterium tuberculosis.[11][12]

-

Anti-inflammatory Activity: Certain nitro-containing compounds act as nitric oxide (NO) donors, which can modulate inflammatory pathways.[10]

-

Anticancer Activity: The nitrobenzoate scaffold is being explored for the development of anticancer agents, with mechanisms that may include the inhibition of cancer cell migration and induction of apoptosis.[11]

The general workflow for screening the biological activity of such compounds is outlined below.

Caption: Drug discovery workflow for nitrobenzoic acid derivatives.

While the direct biological activity of this compound is not extensively documented, its role as a precursor for biologically active molecules is well-established.[1] The ability to selectively modify its three functional groups allows for the generation of diverse chemical libraries for drug screening.

References

- 1. Buy this compound | 1955-46-0 [smolecule.com]

- 2. Methyl 5-nitroisophthalate | 1955-46-0 [chemicalbook.com]

- 3. Methyl 5-nitroisophthalate | 1955-46-0 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 1955-46-0 | CAS DataBase [m.chemicalbook.com]

- 7. US6002041A - Process for preparing di-C1 - C4 -alkyl 5-nitro-isophthalates - Google Patents [patents.google.com]

- 8. southalabama.edu [southalabama.edu]

- 9. Solved QUESTION 3 Methyl m-nitrobenzoate is less reactive | Chegg.com [chegg.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

3-(Methoxycarbonyl)-5-nitrobenzoic acid structure and SMILES notation

An In-depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic acid

Abstract

This document provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis and pharmaceutical development. It details the compound's chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, this guide illustrates its utility as a versatile building block in the creation of more complex molecules, supported by workflow diagrams and structured data for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is an aromatic carboxylic acid derivative. The benzene ring is substituted at positions 1, 3, and 5 with a carboxylic acid group, a methoxycarbonyl group (an ester), and a nitro group, respectively. This specific arrangement of functional groups imparts unique reactivity and makes it a valuable precursor in various synthetic pathways.[1]

The canonical SMILES notation for the compound is COC(=O)C1=CC(=CC(=C1)C(=O)O)--INVALID-LINK--[O-].[2]

Chemical Structure Diagram

Caption: 2D chemical structure of this compound.

Physicochemical and Pharmacological Data

The compound's properties are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Reference |

| CAS Number | 1955-46-0 | [3][4][5] |

| Molecular Formula | C₉H₇NO₆ | [1][2][4] |

| Molecular Weight | 225.15 g/mol | [1][2] |

| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoic acid | [1] |

| Melting Point | 180-182 °C | [4] |

| Purity | ≥98% (typical) | [6] |

| InChI Key | ZCRNIIJXDRYWDU-UHFFFAOYSA-N | [1][2] |

| SMILES | COC(=O)C1=CC(=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | [1][2] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis and Experimental Protocols

This compound serves as a crucial building block in organic synthesis.[1] Its preparation is a key step for accessing more complex molecular architectures.

General Synthesis Workflow

The most common synthetic route involves the nitration of a benzoic acid derivative followed by selective esterification or saponification. The presence of both an ester and a nitro group allows for a wide range of subsequent chemical transformations.[1]

Caption: Generalized synthetic workflow for producing the target compound.

Detailed Experimental Protocol: Synthesis via Nitration

This protocol is based on established methods for the nitration of benzoate derivatives.[1]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material: Slowly add methyl benzoate to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, a mixture of nitrated isomers, is collected by vacuum filtration.

-

Purification: The desired mono-nitrated intermediate is separated from dinitrated byproducts and other isomers via column chromatography or recrystallization.

-

Hydrolysis (Saponification): The isolated methyl 3-nitrobenzoate can be partially hydrolyzed under controlled basic conditions (e.g., using one equivalent of NaOH) to yield this compound.[7]

Applications in Research and Drug Development

The unique trifunctional structure of this compound makes it a highly versatile intermediate.

-

Pharmaceutical Synthesis: It is a key precursor for synthesizing various bioactive molecules, including anti-inflammatory and anti-cancer agents.[1] A notable application is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat high blood pressure.[1]

-

Organic Synthesis: The nitro group can be selectively reduced to an amine, opening pathways for amide bond formation and other derivatizations. The ester and carboxylic acid groups provide orthogonal handles for further functionalization.[1]

-

Materials Science: Its aromatic structure and functional groups have led to explorations of its use in developing liquid crystals and other advanced organic materials.[1]

Logical Relationship of Functional Groups to Applications

The diagram below illustrates how the distinct functional groups of the molecule enable its diverse applications in synthetic chemistry.

Caption: Reactivity pathways based on the molecule's functional groups.

References

- 1. Buy this compound | 1955-46-0 [smolecule.com]

- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound - CAS:1955-46-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Solubility of 3-(Methoxycarbonyl)-5-nitrobenzoic Acid and Structurally Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-5-nitrobenzoic acid is a multifaceted organic compound with applications in pharmaceutical synthesis and materials science. Its solubility in various solvents is a critical physicochemical parameter that influences reaction kinetics, purification processes such as recrystallization, and formulation development. The presence of a carboxylic acid, a methyl ester, and a nitro group on the aromatic ring suggests a nuanced solubility profile, with the potential for both polar and non-polar interactions. Generally, compounds like nitrobenzoic acids are soluble in oxygenated and chlorinated solvents.[1] The solubility of nitro-substituted benzoic acids tends to increase with temperature.[2]

Comparative Solubility Data of Structurally Related Compounds

To provide a predictive framework for the solubility of this compound, the following tables summarize the experimentally determined solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in a range of common solvents at various temperatures.[2] It is important to note that the addition of the methoxycarbonyl group will influence the overall polarity and crystal lattice energy, and thus the solubility, of the target compound relative to these analogs. The solubility values for these related nitrated derivatives of benzoic acid follow the general order of: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[2]

Table 1: Solubility of 3-Nitrobenzoic Acid in Common Solvents (mol/L) [2]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.1638 | 0.0340 | - | - | - | - | - |

| 283.15 | 0.6400 | 0.1688 | - | - | - | - | - |

| 293.15 | 3.1812 | 1.5018 | - | - | - | - | - |

| 303.15 | 3.6060 | 1.7218 | - | - | - | - | - |

| 313.15 | 13.676 | 5.1040 | - | - | - | - | - |

| 323.15 | - | - | - | - | - | - | - |

Data presented as molarity (mol/L). Dashes indicate data not provided in the source.

Table 2: Solubility of 3,5-Dinitrobenzoic Acid in Common Solvents (mol/L) [2]

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile | Dichloromethane | Toluene | Water |

| 273.15 | 0.6847 | 0.1032 | - | - | - | - | - |

| 283.15 | - | 0.4675 | - | - | - | - | - |

| 293.15 | 0.9474 | - | - | - | - | - | - |

| 303.15 | - | 0.6881 | - | - | - | - | - |

| 313.15 | 1.9560 | - | - | - | - | - | - |

| 323.15 | - | 1.2733 | - | - | - | - | - |

Data presented as molarity (mol/L). Dashes indicate data not provided in the source.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of a solid organic compound like this compound. The protocol is based on the widely-used shake-flask method, which is considered a reliable technique for establishing equilibrium solubility.[3]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixtures at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean, dry container to remove all undissolved particles. This step must be performed quickly to prevent temperature fluctuations that could alter the solubility.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is evaporated to dryness, and the mass of the remaining solid is determined.

-

Spectrophotometric Analysis (UV-Vis): If the compound has a suitable chromophore, the absorbance of the diluted saturated solution can be measured and the concentration determined using a pre-established calibration curve.

-

Chromatographic Analysis (HPLC): A diluted aliquot of the saturated solution is injected into an HPLC system. The concentration is determined by comparing the peak area to a calibration curve prepared with standards of known concentrations.

-

3.3. Data Analysis

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction (x). The experiment should be repeated at different temperatures to understand the temperature dependence of solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative data for the solubility of this compound remains to be published, the provided data for structurally related compounds and the detailed experimental protocol offer a solid foundation for researchers. The shake-flask method, coupled with appropriate analytical techniques, will enable the precise determination of this crucial parameter, thereby facilitating further research and development involving this compound. The interplay of the carboxylic acid, ester, and nitro functional groups suggests that its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capacity, and temperature.

References

In-Depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic acid: Safety and Handling for Research Professionals

An essential resource for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 3-(Methoxycarbonyl)-5-nitrobenzoic acid.

This technical guide provides comprehensive safety and handling information for this compound (CAS No. 1955-46-0), also known as Monomethyl 5-nitroisophthalate. The information compiled is derived from safety data sheets and available chemical literature to ensure a high standard of accuracy and relevance for laboratory and research applications.

Section 1: Chemical Identification and Physical Properties

This section outlines the key identifiers and physical characteristics of this compound.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Monomethyl 5-nitroisophthalate, 5-Nitroisophthalic acid monomethyl ester |

| CAS Number | 1955-46-0 |

| Molecular Formula | C₉H₇NO₆ |

| Molecular Weight | 225.16 g/mol [1] |

| Appearance | Light yellow to slightly yellow fine crystalline powder[1] |

| Melting Point | 181 - 185 °C (357.8 - 365 °F)[1] |

| Solubility | Insoluble in water. Soluble in some organic solvents. |

| Vapor Pressure | No data available |

Section 2: Hazard Identification and GHS Classification

While a consensus GHS classification is not universally established, based on data for closely related nitroaromatic compounds, this compound should be handled as a substance with the following potential hazards.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are paramount to ensure the safety of laboratory personnel.

Engineering Controls

-

Work should be conducted in a well-ventilated area.

-

A certified fume hood is recommended for procedures that may generate dust or aerosols.

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection:

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A standard laboratory coat should be worn. For larger quantities or significant risk of spillage, chemical-resistant aprons or suits may be necessary.[1]

-

-

Respiratory Protection: For operations where dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.

Section 4: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to prevent accidents and maintain the integrity of the compound.

Handling

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe dust.[1]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.

Storage

-

Store in a tightly closed, original container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from heat, sparks, and open flames.

-

Incompatible materials: Strong oxidizing agents.[1]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate response to an exposure is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get immediate medical attention. |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1]

-

Specific Hazards: Combustion may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.

-

Containment and Cleanup: Avoid generating dust. Sweep up the spilled solid material and place it into a suitable, labeled container for disposal. Clean the spill area with soap and water.

Section 6: Toxicological Information

Quantitative toxicological data for this compound is limited. The following data is based on available safety data sheets.

| Test Type | Species | Route | Value |

| LD50 (Acute) | Rat | Oral | > 16 g/kg[1] |

This value suggests low acute oral toxicity, but the compound's irritant properties necessitate careful handling.

Section 7: Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[2] Below are generalized protocols for its synthesis and a common subsequent reaction. These are for informational purposes and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound via Partial Hydrolysis

This method involves the selective hydrolysis of one ester group from dimethyl 5-nitroisophthalate.

Materials:

-

Dimethyl 5-nitroisophthalate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for workup

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

Procedure:

-

Dissolve dimethyl 5-nitroisophthalate in methanol in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Prepare a solution of sodium hydroxide in water.

-

Slowly add the sodium hydroxide solution dropwise to the methanolic solution of the diester.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Reduction of the Nitro Group

The nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceuticals.

Materials:

-

This compound

-

A suitable solvent (e.g., ethanol, ethyl acetate)

-

A reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Standard laboratory glassware

Procedure (using Tin(II) chloride):

-

Suspend this compound in a suitable solvent like ethanol.

-

Add an excess of Tin(II) chloride dihydrate.

-

Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino-benzoic acid derivative.

-

Purify the product as necessary (e.g., by recrystallization or column chromatography).

Section 8: Disposal Considerations

Waste material must be disposed of in accordance with local, state, and federal regulations. Dispose of the chemical and its container at a licensed hazardous waste collection point. Do not allow the product to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety review and risk assessment. Always consult the most current Safety Data Sheet (SDS) from the manufacturer before handling any chemical. All laboratory work should be conducted by trained professionals in a suitably equipped facility.

References

An In-depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-5-nitrobenzoic acid, a key intermediate in organic synthesis, particularly in the pharmaceutical industry. This document details its chemical and physical properties, provides meticulously outlined experimental protocols for its synthesis, and explores its significant role in the synthesis of complex molecules, including the antihypertensive drug telmisartan. Spectroscopic data, presented in tabular format, offer a reference for characterization, while detailed workflows and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its chemical transformations and applications.

Chemical and Physical Properties

This compound is a nitro-substituted aromatic carboxylic acid methyl ester. Its chemical structure, featuring both an electron-withdrawing nitro group and a methoxycarbonyl group, imparts unique reactivity, making it a versatile building block in organic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| CAS Number | 1955-46-0 | [1] |

| Appearance | Off-white to pale yellow crystalline solid | |

| Melting Point | 180-182 °C | |

| Purity | ≥98% |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (singlet and multiplet in the δ 8.0-9.0 ppm region), Methyl ester protons (singlet around δ 4.0 ppm), Carboxylic acid proton (broad singlet, δ > 10 ppm) |

| ¹³C NMR | Carbonyl carbons (ester and carboxylic acid, δ 160-170 ppm), Aromatic carbons (δ 120-150 ppm), Methyl ester carbon (δ ~53 ppm) |

| FTIR (cm⁻¹) | O-H stretch (broad, 2500-3300), C=O stretch (ester and carboxylic acid, ~1700-1730), N-O stretch (asymmetric and symmetric, ~1530 and ~1350), C-O stretch (~1250) |

| Mass Spec (m/z) | [M-H]⁻ at 224.02, characteristic fragmentation pattern showing loss of methoxy and nitro groups. |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the nitration of a suitable precursor followed by hydrolysis. A subsequent reduction and amidation are key for its use in pharmaceutical synthesis.

Synthesis of this compound

This synthesis involves the nitration of a methyl benzoate derivative followed by selective hydrolysis. A common starting material is dimethyl 5-nitroisophthalate, which can be selectively hydrolyzed to the desired product.

3.1.1. Step 1: Selective Monohydrolysis of Dimethyl 5-nitroisophthalate

-

Materials: Dimethyl 5-nitroisophthalate, Sodium hydroxide (NaOH), Methanol (MeOH), Hydrochloric acid (HCl), Water (H₂O), Diethyl ether.

-

Procedure:

-

Dissolve dimethyl 5-nitroisophthalate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a solution of sodium hydroxide (1 equivalent) in water and add it dropwise to the methanolic solution of the diester at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

-

Expected Yield: 85-95%.

Application in Telmisartan Synthesis: Reduction and Amidation

This compound is a precursor to a key intermediate in the synthesis of Telmisartan.[7][8] This involves the reduction of the nitro group to an amine, followed by amidation.

3.2.1. Step 2: Reduction of the Nitro Group

-

Materials: this compound, Iron powder (Fe), Ammonium chloride (NH₄Cl), Methanol (MeOH), Water (H₂O).

-

Procedure:

-

To a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of methanol and water, heat the mixture to reflux.

-

Dissolve this compound (1 equivalent) in methanol and add it dropwise to the refluxing reaction mixture.

-

Continue to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot methanol.

-

Combine the filtrates and remove the methanol under reduced pressure.

-

The resulting aqueous solution contains the crude 3-amino-5-(methoxycarbonyl)benzoic acid, which can be used in the next step without further purification or can be purified by crystallization.

-

-

Expected Yield: 90-98%.

3.2.2. Step 3: Amide Coupling (Amidation)

-

Materials: 3-Amino-5-(methoxycarbonyl)benzoic acid, Amine coupling partner (e.g., N-methyl-o-phenylenediamine for telmisartan synthesis), a coupling agent (e.g., EDC, HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).[9][10][11][12]

-

Procedure (General using HATU):

-

Dissolve 3-amino-5-(methoxycarbonyl)benzoic acid (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature for pre-activation.

-

Add the amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

-

Expected Yield: 70-90%.

Visualizations

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway to this compound.

Caption: Workflow for the synthesis of a telmisartan intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate. The synthetic protocols provided herein are robust and high-yielding, making them suitable for laboratory and potential scale-up applications. Its crucial role as a building block in the synthesis of the widely used pharmaceutical, telmisartan, underscores its importance in drug development. The compiled data and visual workflows in this guide are intended to serve as a comprehensive resource for researchers and scientists working with this compound, facilitating further innovation and application in organic synthesis and medicinal chemistry.

References

- 1. This compound [oakwoodchemical.com]

- 2. 3-Nitrobenzoic acid(121-92-6) 13C NMR spectrum [chemicalbook.com]

- 3. 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectrabase.com [spectrabase.com]

- 6. Benzoic acid, 3-methoxy- [webbook.nist.gov]

- 7. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Amide Synthesis [fishersci.dk]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Amide synthesis by acylation [organic-chemistry.org]

An In-depth Technical Guide to 3-(Methoxycarbonyl)-5-nitrobenzoic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-5-nitrobenzoic acid, a key chemical intermediate in the pharmaceutical and materials science industries. The document details its discovery and historical synthesis, physicochemical properties, and modern synthetic protocols. A significant focus is placed on its critical role as a precursor in the synthesis of the non-ionic X-ray contrast agent, Iopamidol. Furthermore, this guide explores its broader applications in organic synthesis and the development of novel materials. Experimental protocols and quantitative data are presented in a clear and structured format to aid researchers in their work with this versatile compound.

Introduction

This compound, also known as 5-nitroisophthalic acid monomethyl ester, is an aromatic organic compound with the chemical formula C₉H₇NO₆.[1] Its structure features a benzene ring substituted with a carboxylic acid group, a methoxycarbonyl group, and a nitro group at positions 1, 3, and 5, respectively. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable building block in organic synthesis.

The presence of both an ester and a carboxylic acid allows for selective chemical modifications, while the nitro group can be readily reduced to an amine, opening pathways to a wide array of derivatives.[1] These characteristics have led to its use in the synthesis of pharmaceuticals, dyes, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs).[1] A notable application is its use as a key intermediate in the production of Iopamidol, a widely used non-ionic, low-osmolar contrast agent in medical imaging.

Discovery and History

The precise historical moment of the first synthesis of this compound is not extensively documented in readily available literature. However, its synthesis is intrinsically linked to the chemistry of its parent compound, 5-nitroisophthalic acid. The nitration of isophthalic acid to produce 5-nitroisophthalic acid has been a known reaction for over a century. Early methods for the preparation of 5-nitroisophthalic acid diesters, which are direct precursors to the monoester, were described in the early 20th century. For instance, the esterification of 5-nitroisophthalic acid with a large excess of methanol in the presence of sulfuric acid was reported to yield the dimethyl ester, with the monomethyl ester as an intermediate.

The development of more controlled and efficient synthetic routes likely emerged with the increasing demand for its derivatives, particularly in the pharmaceutical industry. The synthesis of Iopamidol, which gained prominence in the latter half of the 20th century, would have spurred significant research into optimizing the production of its precursors, including this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Nitroisophthalic acid monomethyl ester, Methyl 5-nitroisophthalate | |

| CAS Number | 1955-46-0 | [2] |

| Molecular Formula | C₉H₇NO₆ | [1] |

| Molecular Weight | 225.15 g/mol | [1] |

| Appearance | Slightly yellow fine crystalline powder | |

| Melting Point | 180-182 °C | [2] |

| Boiling Point | 366.65 °C (rough estimate) | |

| Solubility | Insoluble in water, 9 g/L in organic solvents at 20 °C | |

| pKa | 3.11 ± 0.10 (Predicted) | |

| LogP | 1.65 at 25°C |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the selective hydrolysis of dimethyl 5-nitroisophthalate. The latter is typically prepared by the nitration of dimethyl isophthalate or the esterification of 5-nitroisophthalic acid.

Synthesis of 5-Nitroisophthalic Acid

Reaction: Nitration of Isophthalic Acid

Protocol:

-

In a suitable reaction vessel, dissolve isophthalic acid in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature.

-

Pour the reaction mixture onto crushed ice to precipitate the 5-nitroisophthalic acid.

-

Filter the precipitate, wash with cold water, and dry.

Synthesis of Dimethyl 5-Nitroisophthalate

Reaction: Esterification of 5-Nitroisophthalic Acid

Protocol:

-

Suspend 5-nitroisophthalic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours.

-

Cool the reaction mixture to induce crystallization of dimethyl 5-nitroisophthalate.

-

Filter the crystals, wash with a small amount of cold methanol, and dry.

Synthesis of this compound

Reaction: Partial Hydrolysis of Dimethyl 5-Nitroisophthalate

Protocol:

-

Dissolve dimethyl 5-nitroisophthalate in methanol.

-

Add one equivalent of sodium hydroxide dissolved in water dropwise.

-

Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the methanol by distillation.

-

Add water to the residue and filter to remove any unreacted diester.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 1 to precipitate the product.

-

Cool the mixture, filter the crystals, wash with cold water, and dry to obtain this compound.

Applications in Synthesis

Precursor to Iopamidol

A major application of this compound is in the synthesis of Iopamidol, a non-ionic, water-soluble radiographic contrast agent.[3] The synthesis involves the conversion of the nitro and carboxylic acid functionalities to amides and subsequent iodination.

The general synthetic pathway from a related precursor, 5-nitroisophthalic acid, is illustrated in the diagram below. The initial steps to form the necessary diamide can be adapted from this compound.

Caption: Synthetic pathway to Iopamidol from 5-Nitroisophthalic Acid.

Role in Organic Synthesis and Materials Science

The versatile chemical nature of this compound makes it a valuable starting material for a variety of other organic molecules. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitro group can be reduced to an amine, which can then undergo a wide range of reactions such as diazotization and coupling. These transformations allow for the synthesis of complex molecules with potential applications as pharmaceuticals, including anti-inflammatory and anti-cancer agents, as well as dyes and polymers for materials science.[1]

Biological Context and Mechanism of Action of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, such as Iopamidol, have significant biological applications.

Iopamidol: A Case Study

Iopamidol is a non-ionic, low-osmolality contrast agent used in various radiological examinations, including angiography, venography, and computed tomography (CT) enhancement.[4] Its mechanism of action is not based on a classical signaling pathway but on its physical property of X-ray attenuation.

The iodine atoms in the Iopamidol molecule are electron-dense and absorb X-rays more effectively than the surrounding soft tissues.[3] When injected into the bloodstream, it increases the radiodensity of the blood vessels and organs it perfuses, allowing for clear visualization on a radiograph.

The diagram below illustrates the physiological pathway of Iopamidol following intravenous administration.

Caption: Physiological pathway and mechanism of action of Iopamidol.

Conclusion

This compound is a chemical compound of significant industrial importance, primarily serving as a versatile intermediate in the synthesis of pharmaceuticals and other high-value chemicals. Its well-defined synthesis and reactive functional groups allow for its incorporation into a wide range of complex molecules. The critical role of this compound in the production of the contrast agent Iopamidol highlights its contribution to modern medicine. This technical guide has provided a detailed overview of its discovery, synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further research into the derivatives of this compound may lead to the discovery of new therapeutic agents and advanced materials.

References

The Methoxycarbonyl Group in 3-(Methoxycarbonyl)-5-nitrobenzoic Acid: An In-depth Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methoxycarbonyl)-5-nitrobenzoic acid is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the preparation of a wide array of more complex structures, including active pharmaceutical ingredients.[1] Its synthetic utility is derived from the presence of three distinct reactive sites: a carboxylic acid, a methoxycarbonyl (ester) group, and a nitro-substituted aromatic ring. Understanding the reactivity profile of each functional group is paramount for its strategic application in multi-step syntheses. This technical guide provides an in-depth analysis of the reactivity of the methoxycarbonyl group, detailing its susceptibility to various transformations and the chemoselectivity observed in the presence of the other functionalities.

Electronic and Steric Landscape

The reactivity of the methoxycarbonyl group in this compound is intrinsically linked to the electronic effects exerted by the other substituents on the benzene ring. The nitro group at the 5-position and the carboxylic acid group at the 3-position are both powerful electron-withdrawing groups. Their meta-relationship to the methoxycarbonyl group at the 1-position means that their electron-withdrawing influence is primarily inductive, increasing the electrophilicity of the ester's carbonyl carbon. This enhanced electrophilicity makes the methoxycarbonyl group more susceptible to nucleophilic attack compared to an ester on an unsubstituted or electron-rich aromatic ring.

Steric hindrance around the methoxycarbonyl group is minimal, as the adjacent positions on the aromatic ring are occupied by hydrogen atoms. This steric accessibility allows for the approach of various nucleophiles, facilitating a range of chemical transformations.

Reactions of the Methoxycarbonyl Group

The methoxycarbonyl group in this compound can undergo several key reactions, including hydrolysis, amidation, transesterification, and reduction. The following sections detail the conditions and expected outcomes for these transformations.

Hydrolysis

The conversion of the methoxycarbonyl group to a carboxylic acid is a fundamental reaction. This transformation is typically achieved under basic conditions, leading to the formation of 5-nitroisophthalic acid.

Experimental Protocol: Hydrolysis of Dimethyl 5-nitroisophthalate

A common synthetic route to this compound involves the selective mono-hydrolysis of dimethyl 5-nitroisophthalate. This procedure provides a reliable method for the hydrolysis of the methoxycarbonyl group.

-

Materials:

-

Dimethyl 5-nitroisophthalate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve dimethyl 5-nitroisophthalate in methanol.

-

Add a solution of sodium hydroxide in water dropwise to the stirred solution of the diester.

-

Heat the reaction mixture to reflux for approximately 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, distill off the methanol.

-

Add water to the residue and filter the hot solution.

-

Acidify the filtrate to a pH of 1 with concentrated hydrochloric acid to precipitate the product.

-

Cool the mixture, collect the crystals by filtration, wash with water, and dry to obtain this compound.

-

Quantitative Data: Hydrolysis

| Reactant | Reagents | Conditions | Product | Yield |

| Dimethyl 5-nitroisophthalate | NaOH, Methanol, Water, HCl | Reflux, 2 hours | This compound | 75% |

Logical Relationship: Hydrolysis Pathway

Caption: Selective hydrolysis of the diester yields the monoester.

Amidation

The direct conversion of the methoxycarbonyl group to an amide in the presence of a free carboxylic acid is challenging due to the higher reactivity of the carboxylic acid towards many aminating reagents. Typically, the carboxylic acid is first activated (e.g., as an acid chloride or with a coupling agent) and then reacted with an amine. However, it is possible to favor amidation of the carboxylic acid selectively, leaving the ester intact.

While direct amidation of the methoxycarbonyl group in the target molecule is not well-documented, general methods for the conversion of unactivated esters to amides exist, often requiring harsh conditions or specific catalysts. A nickel-catalyzed reductive coupling of unactivated esters with nitroarenes has been reported as a direct route to aromatic amides.

Experimental Protocol: Amidation of the Carboxylic Acid Group

This protocol demonstrates the selective amidation of the carboxylic acid in the presence of the methoxycarbonyl group.

-

Materials:

-

This compound

-

Aqueous methylamine solution (35%)

-

Hydrochloric acid

-

-

Procedure:

-

Dissolve this compound in an excess of 35% aqueous methylamine solution.

-

Allow the solution to stand, during which a color change from orange to blood red may be observed.

-

Evaporate the reaction mixture on a steam bath overnight.

-

Treat the cool residue with water and acidify with hydrochloric acid to precipitate the crude product.

-

Collect the N-methyl-5-nitroisophthalamic acid by filtration and dry.

-

Quantitative Data: Selective Amidation

| Reactant | Reagent | Product |

| This compound | 35% aq. Methylamine solution | N-Methyl-5-nitroisophthalamic acid |

Signaling Pathway: Relative Reactivity in Amidation

Caption: Carboxylic acid is more reactive towards amines than the ester.

Transesterification

Transesterification, the conversion of one ester to another, can be achieved under either acidic or basic conditions. This reaction is useful for modifying the ester group, for example, to introduce a different alcohol moiety. The reaction is typically performed using a large excess of the desired alcohol as the solvent to drive the equilibrium towards the product.

Experimental Protocol: General Acid-Catalyzed Transesterification

-

Materials:

-

This compound

-

Desired alcohol (e.g., ethanol, isopropanol)

-

Strong acid catalyst (e.g., concentrated H₂SO₄)

-

-

Procedure:

-

Dissolve this compound in a large excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude transesterified product.

-

Purify by column chromatography if necessary.

-

Quantitative Data: Transesterification (Illustrative)

| Reactant | Reagents | Conditions | Product (Example) |

| This compound | Ethanol, H₂SO₄ (cat.) | Reflux | 3-(Ethoxycarbonyl)-5-nitrobenzoic acid |

Experimental Workflow: Transesterification

Caption: General workflow for acid-catalyzed transesterification.

Reduction

The reduction of the methoxycarbonyl group to a primary alcohol (hydroxymethyl group) requires a strong reducing agent. The chemoselective reduction of the ester in the presence of a carboxylic acid and a nitro group presents a significant challenge.

-

Lithium aluminum hydride (LiAlH₄): This is a powerful reducing agent that will reduce both the ester and the carboxylic acid to alcohols. It can also reduce the nitro group. Therefore, it is generally not suitable for the selective reduction of the methoxycarbonyl group in this molecule.

-

Sodium borohydride (NaBH₄): This is a milder reducing agent that typically does not reduce esters or carboxylic acids.

-

Borane (BH₃): Borane complexes (e.g., BH₃·THF) are known to selectively reduce carboxylic acids in the presence of esters and nitro groups.

-

Chemoselective Ester Reduction: To selectively reduce the methoxycarbonyl group, a possible strategy involves the protection of the carboxylic acid (e.g., as a silyl ester) followed by reduction of the methyl ester with a suitable reducing agent that does not affect the nitro group, and subsequent deprotection. Alternatively, specific catalytic systems are being developed for the chemoselective reduction of esters in the presence of other functional groups.

Experimental Protocol: Conceptual Approach for Selective Reduction

-

Protection of the Carboxylic Acid: React this compound with a suitable protecting group for the carboxylic acid functionality.

-

Reduction of the Ester: Treat the protected intermediate with a reducing agent known to be compatible with nitro groups (e.g., certain catalytic hydrogenation conditions or specific hydride reagents).

-

Deprotection: Remove the protecting group from the carboxylic acid to yield 3-(hydroxymethyl)-5-nitrobenzoic acid.

Quantitative Data: Reduction (Illustrative)

Due to the complexity of selective reduction, specific yield data is highly dependent on the chosen methodology.

| Reactant | Reagents (Conceptual) | Product |

| This compound | 1. Protection2. Selective Reduction3. Deprotection | 3-(Hydroxymethyl)-5-nitrobenzoic acid |

Logical Relationship: Chemoselective Reduction Strategy

Caption: A multi-step strategy for the selective reduction of the ester.